

Comprehensive Analytical Protocols for the Characterization of 2,4-Difluorophenylacetic Acid

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Compound of Interest

Compound Name: **2,4-Difluorophenylacetic acid**

Cat. No.: **B031560**

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Introduction

2,4-Difluorophenylacetic acid (DFPAA) is a fluorinated aromatic carboxylic acid of significant interest in the pharmaceutical and agrochemical industries. It serves as a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and other specialty chemicals.^[1] The precise analytical characterization of DFPAA is paramount to ensure its identity, purity, and quality, thereby guaranteeing the safety and efficacy of the final products. This application note provides a comprehensive guide to the essential analytical techniques for the thorough characterization of **2,4-Difluorophenylacetic acid**, complete with detailed protocols and expert insights for researchers, scientists, and drug development professionals.

Physicochemical Properties of 2,4-Difluorophenylacetic Acid

A foundational understanding of the physicochemical properties of **2,4-Difluorophenylacetic acid** is crucial for the development of robust analytical methods. These properties dictate the choice of solvents, chromatographic conditions, and spectroscopic parameters.

Property	Value	Source(s)
Chemical Formula	C ₈ H ₆ F ₂ O ₂	[2][3]
Molecular Weight	172.13 g/mol	[2][4]
Appearance	White solid/powder	[5][6]
Melting Point	115-118 °C	[5][6][7][8]
CAS Number	81228-09-3	[3][4]

Chromatographic Techniques for Purity and Assay Determination

Chromatographic methods are indispensable for separating DFPAA from potential impurities and for its accurate quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most pertinent techniques for this purpose.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a powerful and versatile technique for the analysis of aromatic carboxylic acids like DFPAA. The separation is based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.

The selection of the HPLC parameters is critical for achieving optimal separation and detection. A C18 column is chosen for its excellent retention and separation of moderately polar compounds like DFPAA.^[9] The mobile phase, a mixture of acetonitrile and water, is acidified with formic or acetic acid to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.^{[4][10]} UV detection is suitable due to the presence of the aromatic ring, which absorbs UV light. A detection wavelength of 264 nm is selected based on methods for similar fluorophenylacetic acid isomers, ensuring high sensitivity.^[10]

Objective: To determine the purity of a **2,4-Difluorophenylacetic acid** sample and to quantify its concentration.

Materials:

- **2,4-Difluorophenylacetic acid** reference standard and sample
- HPLC grade acetonitrile
- HPLC grade water
- Formic acid (or acetic acid)
- Volumetric flasks and pipettes
- HPLC vials

Instrumentation:

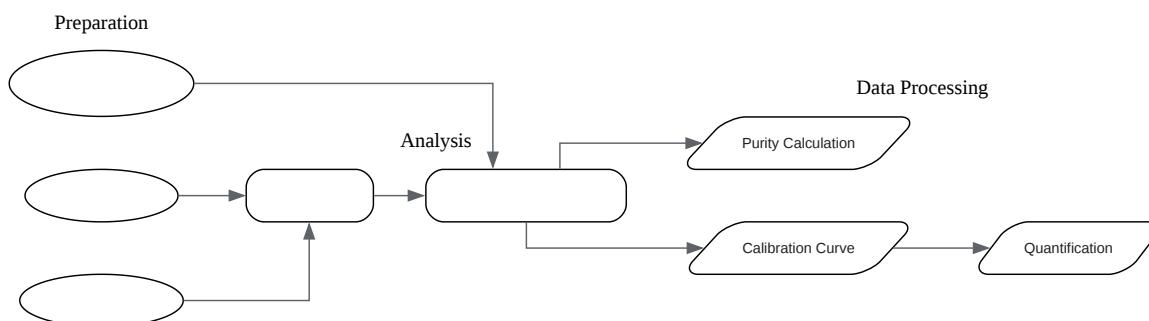
- HPLC system with a UV detector
- C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μ m)

Procedure:

- Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 40:60 v/v) containing 0.2% formic acid.[\[10\]](#) Degas the mobile phase before use.
- Standard Solution Preparation: Accurately weigh a known amount of **2,4-Difluorophenylacetic acid** reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of working standards by serial dilution.
- Sample Solution Preparation: Accurately weigh the **2,4-Difluorophenylacetic acid** sample and dissolve it in the mobile phase to a concentration within the calibration range of the standards.
- Chromatographic Conditions:
 - Column: C18 reverse-phase, 4.6 x 250 mm, 5 μ m
 - Mobile Phase: Acetonitrile/Water (40:60) with 0.2% Formic Acid[\[10\]](#)

- Flow Rate: 1.0 mL/min[10]
- Injection Volume: 10 μ L
- Column Temperature: 25 °C
- Detection: UV at 264 nm[10]
- Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the sample solution.
- Data Analysis: Identify the peak corresponding to **2,4-Difluorophenylacetic acid** based on its retention time. Calculate the purity of the sample by determining the area percentage of the main peak. Quantify the concentration of the sample using the calibration curve.

Workflow for HPLC Analysis of **2,4-Difluorophenylacetic Acid**



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Caption: Workflow for HPLC analysis of **2,4-Difluorophenylacetic Acid**.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique that is particularly useful for identifying and quantifying volatile and semi-volatile compounds. For non-volatile or polar compounds like DFPAA, a derivatization step is often required to increase their volatility.

Due to the polar and non-volatile nature of the carboxylic acid group, direct GC analysis of DFPAA is challenging. Derivatization with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), converts the carboxylic acid to a more volatile trimethylsilyl (TMS) ester, enabling its analysis by GC.^[11] Electron ionization (EI) is a common ionization technique that generates a reproducible fragmentation pattern, which can be used for structural elucidation and library matching.

Objective: To confirm the identity of **2,4-Difluorophenylacetic acid** and to identify potential volatile impurities.

Materials:

- **2,4-Difluorophenylacetic acid** sample
- N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
- Pyridine or other suitable solvent
- GC vials with inserts

Instrumentation:

- GC-MS system with an electron ionization (EI) source
- A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms)

Procedure:

- Sample Derivatization:
 - Accurately weigh about 1 mg of the **2,4-Difluorophenylacetic acid** sample into a GC vial.
 - Add 100 μ L of pyridine and 100 μ L of BSTFA + 1% TMCS.

- Seal the vial and heat at 70 °C for 30 minutes.[11]
- GC-MS Conditions:
 - Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
 - Inlet Temperature: 250 °C
 - Injection Mode: Split (e.g., 20:1)
 - Oven Temperature Program:
 - Initial temperature: 80 °C, hold for 2 minutes
 - Ramp: 10 °C/min to 280 °C
 - Hold at 280 °C for 5 minutes
 - Carrier Gas: Helium at a constant flow of 1 mL/min
 - MS Transfer Line Temperature: 280 °C
 - Ion Source Temperature: 230 °C
 - Ionization Mode: Electron Ionization (EI) at 70 eV
 - Scan Range: m/z 40-500
- Analysis: Inject the derivatized sample into the GC-MS system.
- Data Analysis: Analyze the resulting chromatogram and mass spectrum. The mass spectrum of the derivatized **2,4-Difluorophenylacetic acid** should show a molecular ion peak and characteristic fragment ions. Compare the obtained spectrum with a reference library for confirmation.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are essential for confirming the chemical structure of **2,4-Difluorophenylacetic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. For DFPAA, ^1H NMR, ^{13}C NMR, and ^{19}F NMR are all informative.

The presence of fluorine atoms in the molecule introduces complexities in the ^1H and ^{13}C NMR spectra due to heteronuclear coupling (H-F and C-F).[12][13] Therefore, ^{19}F decoupling is often employed during ^{13}C NMR acquisition to simplify the spectrum and aid in the assignment of carbon signals.[12] Deuterated chloroform (CDCl_3) or dimethyl sulfoxide (DMSO-d_6) are common solvents for NMR analysis.

Objective: To confirm the molecular structure of **2,4-Difluorophenylacetic acid**.

Materials:

- **2,4-Difluorophenylacetic acid** sample
- Deuterated solvent (e.g., CDCl_3 or DMSO-d_6)
- NMR tubes

Instrumentation:

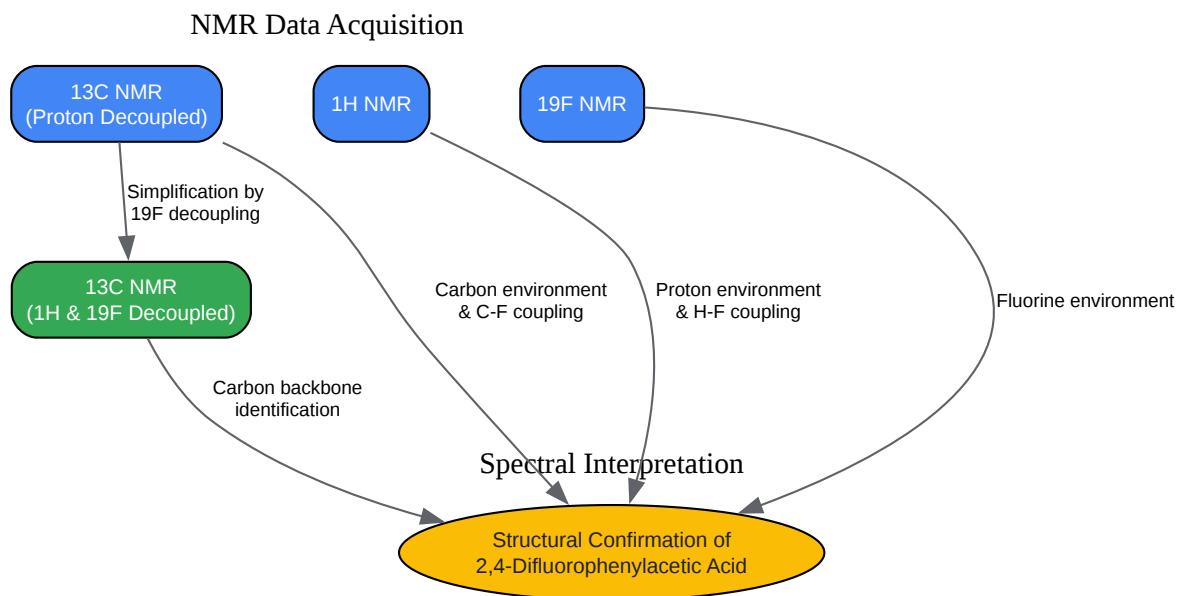
- NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

- Sample Preparation: Dissolve 5-10 mg of the **2,4-Difluorophenylacetic acid** sample in approximately 0.6 mL of the deuterated solvent in an NMR tube.
- ^1H NMR Acquisition:
 - Acquire a standard ^1H NMR spectrum.
 - Expected signals: A singlet for the methylene protons ($-\text{CH}_2-$) and multiplets for the aromatic protons. The chemical shifts and coupling patterns will be influenced by the fluorine substituents.

- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - To simplify the spectrum, it is highly recommended to also acquire a ^{19}F -decoupled ^{13}C NMR spectrum.[12]
 - Expected signals: Resonances for the carboxylic acid carbon, the methylene carbon, and the aromatic carbons. The aromatic carbon signals will show splitting due to C-F coupling in the standard ^{13}C spectrum.
- ^{19}F NMR Acquisition:
 - Acquire a ^{19}F NMR spectrum.
 - Expected signals: Two distinct signals for the two non-equivalent fluorine atoms on the aromatic ring.
- Data Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals in all spectra to confirm the structure of **2,4-Difluorophenylacetic acid**.

Logical Relationship in NMR Analysis of Fluorinated Compounds



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Caption: Logical flow for the comprehensive NMR analysis of **2,4-Difluorophenylacetic Acid**.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

The carboxylic acid group of DFPAA has very characteristic absorption bands in the IR spectrum. The O-H stretch of the carboxylic acid appears as a very broad band, while the C=O stretch gives a strong, sharp absorption.[14][15][16] The presence of the aromatic ring and C-F bonds will also give rise to specific absorptions.

Objective: To identify the key functional groups in **2,4-Difluorophenylacetic acid**.

Materials:

- **2,4-Difluorophenylacetic acid** sample

- Potassium bromide (KBr) for pellet preparation (or an ATR accessory)

Instrumentation:

- FTIR spectrometer

Procedure:

- Sample Preparation:

- KBr Pellet: Mix a small amount of the sample with dry KBr powder and press it into a thin, transparent pellet.

- ATR: Place a small amount of the solid sample directly on the ATR crystal.

- Acquisition: Record the infrared spectrum over the range of 4000-400 cm^{-1} .

- Data Analysis: Identify the characteristic absorption bands.

- $\sim 3300\text{-}2500 \text{ cm}^{-1}$: Broad O-H stretching of the carboxylic acid dimer.[15]

- $\sim 1700 \text{ cm}^{-1}$: Strong C=O stretching of the carboxylic acid.[14]

- $\sim 1600\text{-}1450 \text{ cm}^{-1}$: C=C stretching of the aromatic ring.

- $\sim 1300\text{-}1100 \text{ cm}^{-1}$: C-F stretching.

- $\sim 900\text{-}675 \text{ cm}^{-1}$: Out-of-plane C-H bending of the aromatic ring.

UV-Visible Spectrophotometry

UV-Vis spectrophotometry provides information about the electronic transitions within a molecule and can be used for quantitative analysis.

The aromatic ring in DFPAA contains a chromophore that absorbs UV radiation. The position and intensity of the absorption maximum (λ_{max}) are characteristic of the compound and can be used for its quantification.

Objective: To determine the UV absorption maximum (λ_{max}) and to quantify **2,4-Difluorophenylacetic acid**.

Materials:

- **2,4-Difluorophenylacetic acid** sample
- Spectroscopic grade methanol or ethanol
- Quartz cuvettes

Instrumentation:

- UV-Vis spectrophotometer

Procedure:

- Sample Preparation: Prepare a dilute solution of **2,4-Difluorophenylacetic acid** in methanol or ethanol of a known concentration.
- λ_{max} Determination: Scan the solution over a UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λ_{max}).
- Quantitative Analysis: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λ_{max} . Create a calibration curve of absorbance versus concentration. Measure the absorbance of the sample solution and determine its concentration from the calibration curve.

Synthesis and Potential Impurities

A brief understanding of the synthesis of **2,4-Difluorophenylacetic acid** can provide insights into potential impurities that may need to be monitored. A common synthetic route involves the Grignard reaction of 2,4-difluorobenzyl bromide with carbon dioxide.[\[17\]](#)[\[18\]](#)

Potential impurities could include:

- Unreacted 2,4-difluorobenzyl bromide

- By-products from the Grignard reaction
- Isomeric impurities arising from the synthesis of starting materials.[\[19\]](#)

The chromatographic methods described above (HPLC and GC-MS) are well-suited for the detection and quantification of these potential impurities.

Conclusion

The analytical techniques and protocols detailed in this application note provide a robust framework for the comprehensive characterization of **2,4-Difluorophenylacetic acid**. By employing a combination of chromatographic and spectroscopic methods, researchers and scientists can confidently assess the identity, purity, and quality of this important chemical intermediate, ensuring its suitability for downstream applications in the pharmaceutical and agrochemical industries.

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